molecular formula C22H19ClN2O5S B7715481 N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide

Cat. No. B7715481
M. Wt: 458.9 g/mol
InChI Key: XKLVPZGUUFNDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. It was first synthesized by Bayer AG in 1999 and has since been the subject of numerous scientific studies.

Mechanism of Action

BAY 43-9006 inhibits several key signaling pathways involved in cancer cell growth and proliferation. It acts as a dual inhibitor of both the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. By inhibiting the RAF/MEK/ERK pathway, BAY 43-9006 prevents the activation of downstream transcription factors that are involved in cell cycle progression and proliferation. By inhibiting the VEGF/VEGFR pathway, BAY 43-9006 prevents the growth of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the RAF/MEK/ERK and VEGF/VEGFR pathways, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth and metastasis. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of BAY 43-9006 as a therapeutic agent is its ability to inhibit multiple signaling pathways involved in cancer cell growth and proliferation. This makes it a potentially effective treatment for a variety of cancers. However, one limitation of BAY 43-9006 is its potential for off-target effects, which may limit its efficacy and increase the risk of side effects.

Future Directions

There are several future directions for research on BAY 43-9006. One area of focus is the development of more targeted inhibitors that can selectively inhibit specific signaling pathways involved in cancer cell growth and proliferation. Another area of focus is the development of combination therapies that can enhance the efficacy of BAY 43-9006 and reduce the risk of side effects. Additionally, there is ongoing research into the use of BAY 43-9006 as a potential treatment for other diseases, such as diabetes and Alzheimer's disease.

Synthesis Methods

The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-chloroaniline with benzoyl chloride to form 2-benzoyl-4-chloroaniline. This compound is then reacted with 4-methoxy-3-nitrobenzoyl chloride to form N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide. Reduction of the nitro group with iron powder and acetic acid followed by reaction with methylsulfonyl chloride yields the final product, BAY 43-9006.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit several key signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK and VEGF/VEGFR pathways. As a result, it has been investigated for its efficacy in treating a variety of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-24-31(28,29)20-12-15(8-11-19(20)30-2)22(27)25-18-10-9-16(23)13-17(18)21(26)14-6-4-3-5-7-14/h3-13,24H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLVPZGUUFNDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(methylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.